N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-3-24-10-11(8-19-24)16-20-15(26-22-16)9-18-17(25)13-7-12(21-23(13)2)14-5-4-6-27-14/h4-8,10H,3,9H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAKCROECCSPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure consists of multiple heterocyclic rings, including pyrazole and oxadiazole moieties, which are known for their diverse biological activities. The presence of a thiophene ring also contributes to its pharmacological profile. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N6O2S |
| Molecular Weight | 358.42 g/mol |
| SMILES | Cc1n[nH]c(=O)n1C(=O)N(C)C(c2cccs2)=NNC(=O)N |
| InChI | InChI=1S/C16H18N6O2S/c1-11(17)12(18)14(19)15(20)16(21)22/h9H,2H2,(H,17,19)(H,20,21) |
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of oxadiazoles and pyrazolines have been reported to act as effective inhibitors of various cancer cell lines through different mechanisms:
- EGFR-TK Inhibition : Compounds structurally related to this compound have shown promising results as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. These compounds induce cell cycle arrest and apoptosis in cancer cells by activating mitochondrial pathways and increasing reactive oxygen species (ROS) levels .
- Cytotoxicity : The cytotoxic activity of similar compounds has been evaluated against various cancer cell lines such as HepG2 and MCF7. For example, certain derivatives demonstrated IC50 values ranging from 5.55 to 35.58 μM, indicating potent anticancer effects .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis via mitochondrial pathways and the modulation of signaling pathways associated with cancer cell proliferation. Molecular docking studies have corroborated these findings by showing favorable interactions between these compounds and target proteins involved in tumorigenesis .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific substituents on the pyrazole and oxadiazole rings significantly influences the biological activity:
- Substituent Effects : Bulky aryl groups at the second position of the oxadiazole ring enhance potency against cancer cells. The nature of substituents at the 3-position also affects activity; electron-donating groups tend to improve efficacy .
Case Studies
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole and oxadiazole derivatives:
- Study on Pyrazoline Derivatives : A series of pyrazoline derivatives were synthesized and tested for their anticancer properties. Compounds with specific substitutions exhibited enhanced activity against multiple cancer cell lines compared to standard chemotherapeutics .
- Oxadiazole Derivatives : Research indicated that 2,5-disubstituted oxadiazoles demonstrated significant cytotoxicity due to their ability to interact with cellular targets involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of pyrazole, oxadiazole, and thiophene groups. Below is a comparative analysis with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations
Isoxazole in may confer higher polarity than oxadiazole, affecting membrane permeability .
Substituent Effects :
- The ethyl group on the pyrazole in the target compound likely increases lipophilicity compared to methyl or phenyl substituents in and , possibly enhancing tissue penetration .
- The thiophene moiety in the target compound could improve binding to aromatic-rich enzyme pockets (e.g., kinases) compared to nitro or carbothioamide groups in analogs .
Synthetic Complexity :
- The target compound’s multi-step synthesis (implied by its structure) contrasts with the thiourea-based routes in and , which involve simpler cyclization steps .
Q & A
Basic: What are the key steps for synthesizing this compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and oxadiazole precursors. For example:
Precursor Synthesis : Ethyl 5-methyl-1H-pyrazole-3-carboxylate can be synthesized via hydrazinolysis of diethyl oxalate derivatives .
Oxadiazole Formation : Cyclization of thioamide intermediates under alkaline conditions to form the 1,2,4-oxadiazole ring .
Coupling Reactions : Alkylation or amidation steps to link the pyrazole and oxadiazole moieties .
Purity Assurance :
- Monitor reactions using TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .
- Purify via column chromatography (silica gel, gradient elution) and confirm purity with HPLC (>95%) .
- Characterize intermediates using 1H/13C NMR and IR to verify functional groups .
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Assign peaks to distinguish pyrazole (δ 6.5–7.5 ppm), oxadiazole (δ 8.0–8.5 ppm), and thiophene (δ 7.0–7.3 ppm) protons .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Basic: How should initial biological activity screening be designed?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution (MIC ≤ 50 µg/mL) .
- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC50 values) .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks .
- Data Analysis : Use ANOVA for statistical significance (p < 0.05) .
Advanced: How can computational modeling optimize this compound's bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase). Optimize substituents to enhance hydrogen bonding (e.g., pyrazole N-H with Asp831) .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthetic modifications .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å) .
Advanced: What strategies resolve contradictions in reaction yield data?
Methodological Answer:
- DOE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (K2CO3 vs. NaH) to identify optimal conditions .
- Controlled Replicates : Perform triplicate reactions under identical conditions to assess reproducibility .
- Mechanistic Analysis : Use in situ FTIR to track intermediate formation and identify rate-limiting steps .
Advanced: How can regioselectivity challenges in oxadiazole formation be addressed?
Methodological Answer:
- Protecting Groups : Temporarily protect pyrazole NH with Boc groups to direct cyclization .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid heating (e.g., 150°C, 20 min) .
- Catalytic Systems : Use ZnCl2 or CuI to favor 1,2,4-oxadiazole over 1,3,4-isomers .
Advanced: What methods validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets (e.g., kinases) by measuring protein melting shifts .
- Fluorescence Polarization : Track displacement of labeled probes (e.g., FITC-ATP) in competitive binding assays .
- Western Blotting : Measure downstream phosphorylation (e.g., ERK1/2) to verify pathway modulation .
Advanced: How to troubleshoot low solubility in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to improve aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2) for enhanced delivery .
Advanced: What analytical techniques quantify metabolic stability?
Methodological Answer:
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS (t1/2 > 60 min preferred) .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Metabolite ID : Use HRMS/MS with data-dependent acquisition (DDA) to detect phase I/II metabolites .
Advanced: How to design SAR studies for derivative optimization?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., ethyl → isopropyl on pyrazole) .
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,3-triazole to assess impact on potency .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
